molecular formula C15H12Cl2O4 B164953 Diclofop CAS No. 40843-25-2

Diclofop

Cat. No. B164953
CAS RN: 40843-25-2
M. Wt: 327.2 g/mol
InChI Key: OOLBCHYXZDXLDS-UHFFFAOYSA-N
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Patent
US04552977

Procedure details

To a stirred solution of 127.5 parts of 4-(2',4'-dichlorophenoxy)-phenol and 69.2 parts of 2-chloropropionic acid methyl ester in 650 parts of xylene, 100 parts of 50% sodium hydroxide solution are added dropwise at about 110° C. and 500 mbar while simultaneously distilling off the azeotropic mixture of water and methanol. The addition being complete, stirring is continued for 15 minutes at 110° C. Work-up is as described in Example 1. 163.3 Parts of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid are obtained. The content of pure final product is 99.8%, corresponding to 99.6% of theory. The residual amount of 4-(2',4'-dichlorphenoxy)-phenol is 0.15%.
[Compound]
Name
127.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.C[O:18][C:19](=[O:23])[CH:20](Cl)[CH3:21].[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([O:11][CH:20]([CH3:21])[C:19]([OH:23])=[O:18])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
127.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC2=CC=C(C=C2)O)C=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
500 mbar while simultaneously distilling off
ADDITION
Type
ADDITION
Details
the azeotropic mixture of water and methanol
ADDITION
Type
ADDITION
Details
The addition

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(OC2=CC=C(OC(C(=O)O)C)C=C2)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.